6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid
Description
6-{[3-(4-Chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone modified with a propanoyl linker and a 4-chloroindole substituent. The indole moiety, a heterocyclic aromatic structure, is substituted at the 1-position with a propanoyl group, which is further connected via an amide bond to the hexanoic acid chain.
Properties
Molecular Formula |
C17H21ClN2O3 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
6-[3-(4-chloroindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H21ClN2O3/c18-14-5-4-6-15-13(14)8-11-20(15)12-9-16(21)19-10-3-1-2-7-17(22)23/h4-6,8,11H,1-3,7,9-10,12H2,(H,19,21)(H,22,23) |
InChI Key |
XLJCVXBZLZTUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCCCCCC(=O)O)C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves several steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the chloro and propanoyl groups. The final step involves the coupling of the indole derivative with hexanoic acid under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro group and the propanoyl chain may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Hexanoic Acid Derivatives
Hexanoic acid derivatives with amide-linked aromatic or heterocyclic groups are common in drug discovery. Key comparisons include:
Key Observations :
- Indole Derivatives : The 4-chloroindole group in the target compound differentiates it from indomethacin analogs (e.g., compound 51), which feature methoxy and methyl groups on the indole ring. The chloro substituent may enhance lipophilicity and influence binding to hydrophobic enzyme pockets .
- Hexanoic Acid Chain: The hexanoic acid backbone provides flexibility and solubility compared to shorter-chain analogs like (S)-β3AcK (S2). This may improve bioavailability in vivo .
- Functional Group Variability : The pyridinyldisulfanyl analog () introduces redox-sensitive bonds, which are absent in the target compound. This highlights trade-offs between stability and stimuli-responsive drug release .
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility: The hexanoic acid moiety may improve aqueous solubility relative to purely aromatic analogs (e.g., β3pBrF (S15) in ) .
- Synthetic Complexity: The propanoyl-amide linker requires precise coupling reactions, as seen in the synthesis of compound 51 () and other indole derivatives .
Biological Activity
6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound notable for its complex structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 348.82 g/mol. This compound features an indole moiety, which is known for its diverse pharmacological effects.
Structural Characteristics
The compound’s structure includes:
- Indole Moiety : Contributes to various biological activities.
- Chlorine Substitution : Enhances reactivity and potential binding interactions.
- Hexanoic Acid Component : May influence solubility and bioavailability.
The biological activity of 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid can be attributed to several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity.
- Receptor Interaction : It could bind to various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar indole derivatives have shown effectiveness against various pathogens.
- Anticancer Potential : The indole structure is often associated with compounds that have anticancer effects, suggesting potential therapeutic applications in oncology.
Data Table: Comparison of Indole Derivatives
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid | Indole moiety with chlorine substitution | Potential for diverse pharmacological profiles |
| 3-(4-chloro-1H-indol-1-yl)propanoic acid | Lacks hexanoic acid component | Focused on specific enzyme interactions |
| 5-Bromoindole derivatives | Substituted at different positions on indole | Varying biological activities based on substitution |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that indole derivatives possess significant antimicrobial properties. The presence of the chlorine atom in 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid may enhance its efficacy against bacterial strains, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Research : Research has shown that compounds with indole structures can induce apoptosis in cancer cells. The specific interaction of this compound with cancer-related pathways needs further exploration to establish its potential as an anticancer agent.
- Enzyme Interaction Studies : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
